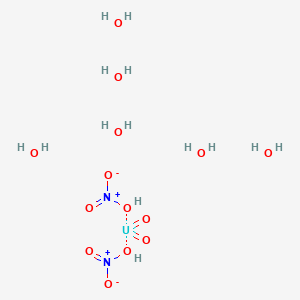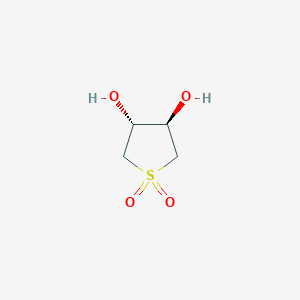
3,5-Diméthyl-4'-méthoxybenzophénone
Vue d'ensemble
Description
3,5-Dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2. . The compound’s structure consists of a benzophenone core with two methyl groups at the 3 and 5 positions and a methoxy group at the 4’ position.
Applications De Recherche Scientifique
3,5-Dimethyl-4’-methoxybenzophenone has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: Studied for its potential biological activities, such as herbicidal properties.
Medicine: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive benzophenones.
Industry: Utilized in the development of UV-absorbing materials and photostabilizers.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 1,1-diaryl compounds, are used as catalysts in chemical synthesis, chemical probes, and biologically active molecules for medicines and pesticides .
Mode of Action
It’s worth noting that similar compounds have been found to interact with various targets, leading to changes in biological systems .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It has been observed that similar compounds show different rates and amounts of absorption and translocation between different plants .
Result of Action
It has been suggested that one of the main factors for the selective action of similar compounds is the differences in the rate and amount of absorption and translocation of the chemical between different organisms .
Action Environment
It has been observed that similar compounds show different rates and amounts of absorption and translocation between different organisms in different environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and veratrole (1,2-dimethoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production methods for 3,5-Dimethyl-4’-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-4’-methoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: 3,5-Dimethyl-4’-hydroxybenzophenone
Reduction: 3,5-Dimethyl-4’-methoxybenzyl alcohol
Substitution: Halogenated derivatives of 3,5-Dimethyl-4’-methoxybenzophenone
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethoxybenzophenone: Similar structure but with methoxy groups at both 4 and 4’ positions.
3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone: Contains fluorine atoms at the 3 and 5 positions instead of methyl groups.
4-Methoxybenzophenone: Lacks the methyl groups at the 3 and 5 positions.
Uniqueness
3,5-Dimethyl-4’-methoxybenzophenone is unique due to the presence of both methyl and methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions.
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-12(2)10-14(9-11)16(17)13-4-6-15(18-3)7-5-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCOUFNXYZJBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641490 | |
| Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10472-83-0 | |
| Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)


